3-Cyclopropoxy-2-ethyl-6-nitropyridine
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Overview
Description
3-Cyclopropoxy-2-ethyl-6-nitropyridine is an organic compound with the molecular formula C10H12N2O3 and a molecular weight of 208.21 g/mol . It belongs to the class of nitro compounds and is characterized by the presence of a cyclopropoxy group, an ethyl group, and a nitro group attached to a pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropoxy-2-ethyl-6-nitropyridine can be achieved through various synthetic routes. One common method involves the nitration of 2-ethyl-6-cyclopropoxypyridine using a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid. The reaction is typically carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the pyridine ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes using continuous flow reactors to achieve high yields and purity. The use of advanced purification techniques such as recrystallization and chromatography ensures the removal of impurities and the isolation of the desired product .
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropoxy-2-ethyl-6-nitropyridine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Reduction: The compound can undergo reduction reactions to form corresponding amines or hydroxylamines.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
Oxidation: Amino derivatives.
Reduction: Hydroxylamine derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
3-Cyclopropoxy-2-ethyl-6-nitropyridine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-Cyclopropoxy-2-ethyl-6-nitropyridine involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, modulating biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 3-Cyclopropoxy-6-ethyl-2-nitropyridine
- 2-Cyclopropoxy-3-ethyl-6-nitropyridine
- 3-Cyclopropoxy-2-methyl-6-nitropyridine
Uniqueness
3-Cyclopropoxy-2-ethyl-6-nitropyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. The presence of the cyclopropoxy group enhances its stability and reactivity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C10H12N2O3 |
---|---|
Molecular Weight |
208.21 g/mol |
IUPAC Name |
3-cyclopropyloxy-2-ethyl-6-nitropyridine |
InChI |
InChI=1S/C10H12N2O3/c1-2-8-9(15-7-3-4-7)5-6-10(11-8)12(13)14/h5-7H,2-4H2,1H3 |
InChI Key |
SLFAMZMZBJUHSC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=CC(=N1)[N+](=O)[O-])OC2CC2 |
Origin of Product |
United States |
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